
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .科学的研究の応用
Anticancer and Antimicrobial Properties
The compound has been explored for its potential in the synthesis of biologically active heterocyclic compounds, showing promising results in anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These findings indicate its utility in developing new treatments against various cancer types and pathogenic strains, offering insights into overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Molecular Docking and Antimicrobial Activity
Research has also delved into the molecular structure, spectroscopic, and quantum chemical aspects of derivatives of this compound, highlighting their antimicrobial activity. Such studies contribute to a deeper understanding of the molecular basis of these activities and open avenues for designing more effective antimicrobial agents (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, & K. Vanasundari, 2021).
Apoptosis Induction and Potential Anticancer Agents
Further investigation has identified derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Such findings underscore the potential of this compound in cancer therapy, particularly in inducing apoptosis in cancer cells, which is a pivotal mechanism for anticancer agents. The identification of molecular targets like TIP47, an IGF II receptor binding protein, through such studies, provides valuable insights into the mode of action of these compounds and their potential therapeutic applications (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, William E. Kemnitzer, Kristin Ollis-Mason, L. Qiu, Candace Crogan-Grundy, B. Tseng, J. Drewe, & S. Cai, 2005).
Spectroscopic Characterization and Coordination Chemistry
Spectroscopic characterization and crystal structure analysis of complexes related to this compound have also been a focus. Such research enhances our understanding of the coordination chemistry of potential pharmaceutical agents, their molecular interactions, and the implications for their biological activity. This body of work contributes to the broader field of medicinal chemistry by providing a foundation for the development of new drugs with improved efficacy and specificity (M. Amirnasr, K. Schenk, Alireza Gorji, & R. Vafazadeh, 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-2-7-16-14(20)17-11-8-13(19)18(9-11)12-5-3-10(15)4-6-12/h3-6,11H,2,7-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPUQJHNFHWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

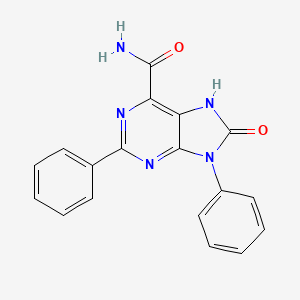
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)

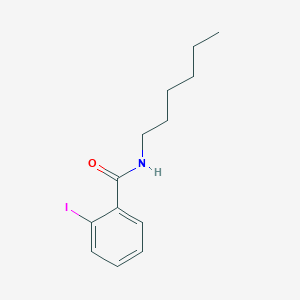
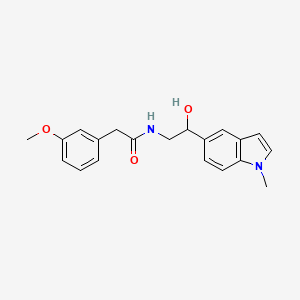

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)


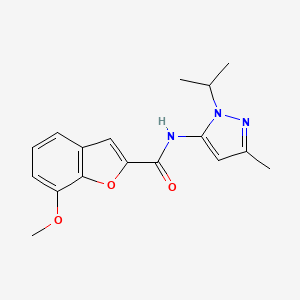
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)

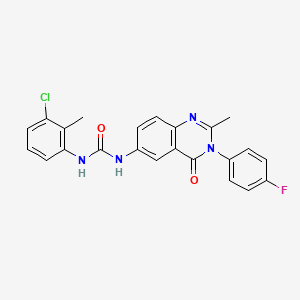
![ethyl 2-(2-(2-(3-chloro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamido)benzoate](/img/structure/B2699376.png)